3-(Chloromethyl)-1-methanesulfonylpiperidine
Overview
Description
3-(Chloromethyl)-1-methanesulfonylpiperidine is an organic compound that features a piperidine ring substituted with a chloromethyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-1-methanesulfonylpiperidine typically involves the chloromethylation of piperidine followed by the introduction of a methanesulfonyl group. One common method involves the reaction of piperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) to form the chloromethylated intermediate. This intermediate is then treated with methanesulfonyl chloride in the presence of a base like triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-1-methanesulfonylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl or methanesulfonyl groups under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, or alkoxy derivatives of the piperidine ring.
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include dechlorinated or demethylated derivatives.
Scientific Research Applications
3-(Chloromethyl)-1-methanesulfonylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug candidates targeting neurological disorders.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-1-methanesulfonylpiperidine involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acids in proteins, potentially altering their function. The methanesulfonyl group can enhance the compound’s reactivity and solubility, facilitating its interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-1-methylpiperidine: Similar structure but lacks the methanesulfonyl group.
3-(Bromomethyl)-1-methanesulfonylpiperidine: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-Methanesulfonylpiperidine: Lacks the chloromethyl group.
Uniqueness
3-(Chloromethyl)-1-methanesulfonylpiperidine is unique due to the presence of both the chloromethyl and methanesulfonyl groups, which confer distinct reactivity and solubility properties. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Properties
IUPAC Name |
3-(chloromethyl)-1-methylsulfonylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO2S/c1-12(10,11)9-4-2-3-7(5-8)6-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDTUSVLLOLIHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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